L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine
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Overview
Description
L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine is a complex peptide compound with a molecular formula of C48H75N13O13 This compound is composed of a sequence of amino acids, each contributing to its unique structure and properties
Preparation Methods
The synthesis of L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods may involve automated peptide synthesizers to increase efficiency and yield .
Chemical Reactions Analysis
L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine has several scientific research applications:
Chemistry: It is used in studies of peptide synthesis and structure-activity relationships.
Biology: The compound is utilized in research on protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The peptide can be used in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valyl-L-glutamine can be compared with other similar peptide compounds, such as:
- L-Methionyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Tyrosyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithyl-L-phenylalanylglycylglycyl-L-threonyl-L-lysyl-L-threonine
These compounds share similar structural features but differ in their amino acid sequences, leading to unique properties and applications. The uniqueness of this compound lies in its specific sequence and the resulting biological activities .
Properties
CAS No. |
923929-80-0 |
---|---|
Molecular Formula |
C37H62N10O9 |
Molecular Weight |
790.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O9/c1-7-21(6)30(35(54)46-29(20(4)5)34(53)44-26(36(55)56)14-15-28(39)49)47-32(51)25(9-8-16-42-37(40)41)43-33(52)27(17-19(2)3)45-31(50)24(38)18-22-10-12-23(48)13-11-22/h10-13,19-21,24-27,29-30,48H,7-9,14-18,38H2,1-6H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,50)(H,46,54)(H,47,51)(H,55,56)(H4,40,41,42)/t21-,24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
HFWMKXHDOFHSQV-LRLKTANUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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